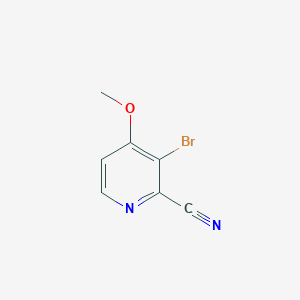

3-Bromo-4-methoxypyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methoxypyridine-2-carbonitrile: is a chemical compound with the molecular formula C7H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and a carbonitrile group at the second position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxypyridine-2-carbonitrile typically involves the bromination of 4-methoxypyridine-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonitrile group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substitution reactions yield products like 3-azido-4-methoxypyridine-2-carbonitrile.

- Oxidation reactions yield products like 3-bromo-4-methoxypyridine-2-carboxylic acid.

- Reduction reactions yield products like 3-bromo-4-methoxypyridine-2-amine .

Scientific Research Applications

Chemistry: 3-Bromo-4-methoxypyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in cross-coupling reactions.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: In pharmaceutical research, this compound is used in the synthesis of potential drug candidates. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents.

Industry: Industrially, this compound is used in the production of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxypyridine-2-carbonitrile depends on its specific application. In pharmaceutical research, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation .

Molecular Targets and Pathways:

Kinases: Inhibition of kinases involved in cell signaling pathways.

Receptors: Binding to specific receptors to modulate their activity.

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

3-Bromo-4-methoxypyridine: Lacks the carbonitrile group, making it less reactive in certain synthetic applications.

4-Methoxypyridine-2-carbonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.

3-Bromo-2-methoxypyridine: The position of the methoxy group is different, leading to different reactivity and applications.

Uniqueness: 3-Bromo-4-methoxypyridine-2-carbonitrile is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

3-Bromo-4-methoxypyridine-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and a carbonitrile group at the 2-position. Its molecular formula is C8H6BrN2O, and it is characterized by notable reactivity due to the presence of these functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes critical for cancer cell proliferation, such as VEGFR-2, which plays a significant role in angiogenesis. Inhibition of these pathways can lead to reduced tumor growth rates in preclinical models.

- Receptor Modulation : It may also act as a modulator for certain receptors involved in disease pathways, potentially affecting cellular signaling mechanisms critical for various diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 1.7 |

| DU145 | 0.87 |

| MCF-7 | 0.55 |

These values suggest that the compound has potent anticancer properties, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, although detailed studies are still needed to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents : The presence of the bromine atom and methoxy group significantly enhances its reactivity and biological activity compared to other pyridine derivatives lacking these groups. For example, compounds with different substituents on the pyridine ring have shown varying degrees of potency against cancer cell lines .

- Positioning : The specific positioning of substituents on the pyridine ring affects not only reactivity but also selectivity for biological targets. For instance, changing the position of the methoxy or bromine groups can lead to compounds with drastically different biological profiles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Cytotoxicity Studies : A series of experiments demonstrated that this compound exhibits cytotoxic effects across multiple cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .

- Mechanistic Studies : Investigations into its mechanism of action revealed that it could inhibit key signaling pathways involved in tumor growth and metastasis, particularly through kinase inhibition.

- Synthesis and Derivatives : The compound serves as an important precursor for synthesizing more complex bioactive molecules, showcasing its versatility in medicinal chemistry applications .

Properties

IUPAC Name |

3-bromo-4-methoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDADAMZAKWBPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.